molecular formula C8H13BrN2O B1451227 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide CAS No. 1185301-15-8

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

Cat. No. B1451227
CAS RN: 1185301-15-8
M. Wt: 233.11 g/mol
InChI Key: IRKVLZIPUXRQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is used in the preparation, molecular docking and SAR of imino-(methyl(pyridyl)aminoethoxy)benzylidene-thiazolidinones as protein tyrosine phosphatase 1B inhibitors and evaluation of their antitumor activity .


Synthesis Analysis

The synthesis of a related compound, “二甲基吡啶胺”, involves adding 2-aldehyde pyridine (10mmol) to a methanol solution of 2-aminomethyl pyridine (10mmol) under stirring conditions. After the addition is complete, the mixture is stirred at room temperature for 10 hours .


Molecular Structure Analysis

The molecular formula of “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is C15H16N2O2, with a molecular weight of 256.3 .


Physical And Chemical Properties Analysis

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” has a predicted boiling point of 440.9±30.0 °C and a predicted density of 1.179±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different aldehydes under controlled conditions allows for the formation of a diverse range of heterocyclic structures that are significant in medicinal chemistry .

Development of Tyrosine Phosphatase Inhibitors

It is used in the preparation of molecular docking and structure-activity relationship (SAR) studies of thiazolidinone derivatives. These derivatives are explored for their potential as protein tyrosine phosphatase 1B inhibitors, which play a role in the regulation of insulin signaling and are targets for antidiabetic drug development .

Antitumor Activity Evaluation

The compound is instrumental in the synthesis of intermediates that are evaluated for their antitumor activity. This includes the development of compounds that can inhibit the growth of cancer cells or interfere with pathways critical to tumor development .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthetic optimization of drugs like rosiglitazone. Rosiglitazone is an antidiabetic medication, and optimizing its synthesis improves the efficiency and yield of the drug production process .

Mechanism of Action

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is used in the preparation of protein tyrosine phosphatase 1B inhibitors, which suggests that it may interact with this enzyme .

Safety and Hazards

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.BrH/c1-10(6-7-11)8-4-2-3-5-9-8;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVLZIPUXRQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185301-15-8
Record name Ethanol, 2-(methyl-2-pyridinylamino)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.